molecular formula C22H27FN2O4S B2399057 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954615-09-9

4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2399057
CAS RN: 954615-09-9
M. Wt: 434.53
InChI Key: PJUZNVQFWSLJHO-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrahydroquinoline ring, which is a structure found in many alkaloids and drugs .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzenesulfonamide group attached to a tetrahydroquinoline ring. The tetrahydroquinoline ring would have an isopentyl group and a 2-oxo substituent. The benzenesulfonamide group would have ethoxy and fluoro substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo reactions at the sulfur or nitrogen atoms. The tetrahydroquinoline ring could potentially undergo reactions at the 2-oxo group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, it would likely be soluble in organic solvents due to its aromatic ring and ether group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a benzenesulfonamide group are diuretics or carbonic anhydrase inhibitors . Compounds containing a tetrahydroquinoline ring have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or other fields, depending on its biological activity .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-4-29-21-9-7-18(14-19(21)23)30(27,28)24-17-6-8-20-16(13-17)5-10-22(26)25(20)12-11-15(2)3/h6-9,13-15,24H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZNVQFWSLJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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